molecular formula C9H9BrF2O B14028054 2-(6-Bromo-2,3-difluorophenyl)propan-2-ol

2-(6-Bromo-2,3-difluorophenyl)propan-2-ol

Cat. No.: B14028054
M. Wt: 251.07 g/mol
InChI Key: MSHILEWITLFGJG-UHFFFAOYSA-N
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Description

2-(6-Bromo-2,3-difluorophenyl)propan-2-ol is an organic compound with the molecular formula C9H9BrF2O and a molecular weight of 251.07 g/mol . This compound is characterized by the presence of a bromine atom and two fluorine atoms attached to a phenyl ring, along with a propan-2-ol group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of 6-bromo-2,3-difluorobenzonitrile as a starting material . The nitrile group is then reduced to an alcohol under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination reactions, followed by purification processes to ensure high purity. The exact methods can vary depending on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Bromo-2,3-difluorophenyl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to form a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(6-Bromo-2,3-difluorophenyl)propan-2-one.

    Reduction: Formation of 2-(2,3-Difluorophenyl)propan-2-ol.

    Substitution: Formation of various substituted phenylpropan-2-ol derivatives.

Scientific Research Applications

2-(6-Bromo-2,3-difluorophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Bromo-2,3-difluorophenyl)propan-2-ol involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propan-2-ol group can undergo various chemical transformations, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Bromo-2,3-difluorophenyl)propan-2-ol is unique due to the combination of bromine and fluorine atoms on the phenyl ring along with the propan-2-ol group. This unique structure imparts specific chemical and physical properties, making it valuable in various applications.

Properties

Molecular Formula

C9H9BrF2O

Molecular Weight

251.07 g/mol

IUPAC Name

2-(6-bromo-2,3-difluorophenyl)propan-2-ol

InChI

InChI=1S/C9H9BrF2O/c1-9(2,13)7-5(10)3-4-6(11)8(7)12/h3-4,13H,1-2H3

InChI Key

MSHILEWITLFGJG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=CC(=C1F)F)Br)O

Origin of Product

United States

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